molecular formula C20H16FN3OS B2810039 N-benzyl-6-(4-fluorophenyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide CAS No. 1049419-62-6

N-benzyl-6-(4-fluorophenyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide

Cat. No.: B2810039
CAS No.: 1049419-62-6
M. Wt: 365.43
InChI Key: WRRDSSVJJBQDJZ-UHFFFAOYSA-N
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Description

N-benzyl-6-(4-fluorophenyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide is a synthetic heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with a 4-fluorophenyl group at position 6 and a benzyl-methyl carboxamide at position 2. Its synthesis likely follows routes similar to those described for imidazo-thiazole derivatives, involving condensation reactions and characterization via IR, NMR, and mass spectrometry .

Properties

IUPAC Name

N-benzyl-6-(4-fluorophenyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3OS/c1-23(11-14-5-3-2-4-6-14)19(25)18-13-26-20-22-17(12-24(18)20)15-7-9-16(21)10-8-15/h2-10,12-13H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRRDSSVJJBQDJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-(4-fluorophenyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-b]thiazole Core: This step involves the cyclization of appropriate precursors, such as 2-aminothiazole and α-haloketones, under basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is typically introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-(4-fluorophenyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and fluorophenyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Benzyl halides, fluorophenyl halides, and various nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-6-(4-fluorophenyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-6-(4-fluorophenyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Halogen Substitutions
  • 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime (CITCO) :
    CITCO replaces the 4-fluorophenyl group with a 4-chlorophenyl moiety and introduces an oxime-linked dichlorobenzyl group. This modification enhances CAR receptor activation, demonstrating the impact of halogen electronegativity on receptor binding .
  • 6-(4-Bromophenyl)imidazo[2,1-b]thiazole-3-carboxamide Derivatives :
    Bromine substitution at the phenyl ring (e.g., N-butyl-6-(4-bromophenyl)) increases molecular weight (e.g., 393.2 g/mol) and may alter lipophilicity compared to the fluorine-substituted target compound .
Methyl and Methoxy Substitutions
  • The molecular formula (C₁₇H₁₈N₃OS) differs from the target compound (C₁₉H₁₇FN₃OS), suggesting variations in solubility .
  • 6-(4-Methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole :
    Methoxy groups introduce steric hindrance and polarity, as evidenced by IR absorption bands at 1243–1258 cm⁻¹ (C=S) and 3150–3319 cm⁻¹ (NH) in related compounds .

N-Alkyl Carboxamide Modifications

Tert-Butyl vs. Benzyl-Methyl Groups
  • The molecular weight (317.38 g/mol) is lower than the target compound’s estimated weight (~365 g/mol) .
Heterocyclic Amides
  • 6-(4-Fluorophenyl)-N-(pyridin-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide (BI72427) :
    Introduction of a pyridin-3-yl group (C₁₇H₁₁FN₄OS, MW 338.36 g/mol) adds hydrogen-bonding capability, which may enhance target affinity. The SMILES string highlights a fluorine-phenyl core and pyridine interaction sites .

Comparative Data Tables

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
Target Compound C₁₉H₁₇FN₃OS ~365.4 4-Fluorophenyl, N-benzyl-N-methyl -
N-tert-butyl-6-(4-fluorophenyl) analog C₁₆H₁₆FN₃OS 317.38 4-Fluorophenyl, N-tert-butyl
6-(4-Bromophenyl)-N-butyl analog C₁₆H₁₇BrN₃OS 393.2 4-Bromophenyl, N-butyl
BI72427 (Pyridin-3-yl amide) C₁₇H₁₁FN₄OS 338.36 4-Fluorophenyl, N-pyridin-3-yl
CITCO (Chlorophenyl oxime) C₂₀H₁₃Cl₂N₃O₂S 454.31 4-Chlorophenyl, dichlorobenzyl oxime

Table 2: Key Spectral Features

Compound Class IR Bands (cm⁻¹) NMR Shifts (δ, ppm) Notable Features
Imidazo-thiazole carboxamides C=O: 1663–1682, NH: 3150–3414 Aromatic H: 7.2–8.5, CH₃: 1.2–2.5 Thione tautomers confirmed by νC=S
Triazole-thiones C=S: 1247–1255 NH: 3278–3414 Absence of S-H (~2500–2600 cm⁻¹)

Biological Activity

N-benzyl-6-(4-fluorophenyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H20FN3S
  • Molecular Weight : 405.49 g/mol
  • IUPAC Name : this compound

The compound features a complex structure that includes an imidazo-thiazole core, which is known for its diverse pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives. For instance:

  • Inhibition of FLT3 Kinase : A related compound demonstrated potent activity against FLT3-dependent acute myeloid leukemia (AML) cell lines with an IC50 value of 0.002 μM. This suggests that this compound may exhibit similar activities due to structural similarities within the imidazo-thiazole class .
  • Mechanisms of Action : The compound may inhibit key enzymes involved in cancer cell proliferation and survival. Molecular docking studies suggest binding affinity to targets like pantothenate synthetase, which is crucial for metabolic processes in cancer cells .

Antimicrobial Activity

Imidazo-thiazole derivatives have also been evaluated for their antimicrobial properties:

  • Antitubercular Activity : Some derivatives have shown promising results against Mycobacterium tuberculosis with IC50 values as low as 2.03 μM. Although specific data on this compound is limited, its structural analogs indicate potential effectiveness against bacterial infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

Structural FeatureImpact on Activity
Fluorine Substitution Enhances lipophilicity and cellular uptake
Imidazo-Thiazole Core Essential for enzyme inhibition
Benzyl Group Increases binding affinity to target proteins

Study 1: Anticancer Efficacy in AML Models

A study investigated various imidazo-thiazole derivatives for their anticancer properties against AML cell lines. The findings indicated that compounds with a similar structure to this compound had significant cytotoxic effects and inhibited cell proliferation effectively .

Study 2: Antimicrobial Screening

In another investigation focusing on thiazole derivatives’ antimicrobial properties, several compounds were tested against Mycobacterium strains. The results indicated selective inhibition against Mtb with minimal toxicity towards mammalian cells . This suggests that N-benzyl derivatives could be promising candidates for further development in treating tuberculosis.

Q & A

Q. What synthetic routes are employed for the preparation of N-benzyl-6-(4-fluorophenyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide?

The synthesis typically involves multi-step organic reactions, starting with cyclization to form the imidazo[2,1-b]thiazole core. Key steps include:

  • Cyclization : Using precursors like thioamides and α-haloketones under reflux with solvents such as ethanol or DMF. Catalysts like iodine or copper salts may accelerate the reaction .
  • Functionalization : Introducing the 4-fluorophenyl group via Suzuki-Miyaura coupling with a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid derivative .
  • N-Benzylation and N-Methylation : Sequential alkylation steps with benzyl bromide and methyl iodide in the presence of a base (e.g., K₂CO₃) . Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to verify substituent positions and stereochemistry. Key signals include aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–170 ppm) .
  • Mass Spectrometry (ESI-MS or HRMS) : To confirm molecular weight (e.g., [M+H]⁺ peak at m/z 434.1) .
  • HPLC : Purity assessment (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. How is the compound's in vitro anticancer activity evaluated?

  • Cell Viability Assays : MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values calculated using nonlinear regression .
  • Enzyme Inhibition : Kinase inhibition profiling (e.g., EGFR, VEGFR) via fluorescence-based assays .
  • Control Experiments : Include positive controls (e.g., doxorubicin) and solvent-only controls to validate specificity .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for large-scale production?

  • Solvent Optimization : Replace DMF with greener solvents (e.g., PEG-400) to improve reaction efficiency and reduce toxicity .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining >80% yield .
  • Catalyst Screening : Test palladium nanoparticles or ligand-free conditions to enhance coupling reaction efficiency .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?

  • ADME Profiling : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding to identify bioavailability issues .
  • Formulation Adjustments : Use liposomal encapsulation or PEGylation to improve pharmacokinetics .
  • In Silico Modeling : Predict metabolites using software like Schrödinger’s ADMET Predictor to guide structural modifications .

Q. How are molecular docking studies conducted to identify biological targets?

  • Software Tools : AutoDock Vina or Schrödinger Suite for docking simulations.
  • Target Selection : Prioritize kinases or receptors (e.g., PARP-1, tubulin) based on structural analogs .
  • Validation : Mutagenesis studies (e.g., alanine scanning) to confirm critical binding residues .

Q. What substituent modifications enhance bioactivity in structure-activity relationship (SAR) studies?

  • Fluorine Positioning : Para-fluorophenyl groups improve lipophilicity and target affinity compared to ortho/meta isomers .
  • N-Alkyl Chain Variation : Methyl groups reduce steric hindrance, while bulkier substituents (e.g., isopropyl) may hinder binding .
  • Carboxamide Replacement : Testing urea or sulfonamide analogs to modulate solubility and potency .

Q. What crystallographic challenges arise during structure determination, and how are they addressed?

  • Data Collection : Use synchrotron radiation for low-resolution crystals (<2.0 Å).
  • Refinement : SHELXL for handling twinning or disorder, with restraints applied to flexible moieties (e.g., benzyl groups) .
  • Validation : Check R-factors and electron density maps (e.g., omit maps) to confirm ligand placement .

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